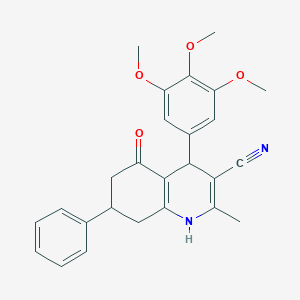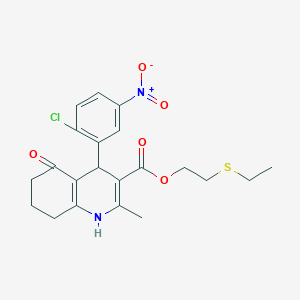
2-(4-bromophenoxy)ethyl (3-chlorophenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-bromophenoxy)ethyl (3-chlorophenyl)carbamate, also known as brofenbrenoxim, is a pesticide that belongs to the carbamate family. It was first introduced in the 1970s and has since been used as an insecticide in various crops. The compound is known for its broad-spectrum activity against a wide range of pests, including aphids, whiteflies, and spider mites.
Wirkmechanismus
Brofenbrenoxim acts as an acetylcholinesterase inhibitor, which means that it prevents the breakdown of acetylcholine in the synapses of the insect nervous system. This leads to the accumulation of acetylcholine, which overstimulates the insect's nervous system, resulting in paralysis and death. The compound has a high affinity for acetylcholinesterase, which makes it highly effective against pests.
Biochemical and Physiological Effects:
Brofenbrenoxim has been shown to have low toxicity to mammals, birds, and fish. However, it can be toxic to bees and other beneficial insects, which can have a negative impact on the ecosystem. The compound has a short half-life in the environment, which reduces its persistence and potential for bioaccumulation. Brofenbrenoxim has also been shown to have a low potential for groundwater contamination.
Vorteile Und Einschränkungen Für Laborexperimente
Brofenbrenoxim has several advantages for use in lab experiments. It is a highly effective insecticide with a broad-spectrum activity against a wide range of pests. The compound has a simple synthesis method and can be easily scaled up for industrial production. However, 2-(4-bromophenoxy)ethyl (3-chlorophenyl)carbamateim can be toxic to bees and other beneficial insects, which can limit its use in certain environments. Additionally, the compound has a short half-life in the environment, which can limit its persistence and effectiveness.
Zukünftige Richtungen
There are several future directions for the research and development of 2-(4-bromophenoxy)ethyl (3-chlorophenyl)carbamateim. One area of interest is the development of new formulations that can reduce the toxicity to bees and other beneficial insects. Another area of interest is the study of the compound's mode of action and its potential for resistance development in pests. Additionally, there is a need for more research on the environmental fate and transport of 2-(4-bromophenoxy)ethyl (3-chlorophenyl)carbamateim, including its potential for groundwater contamination. Finally, there is a need for more research on the compound's potential for use in integrated pest management strategies, which can reduce the reliance on chemical pesticides.
Conclusion:
In conclusion, 2-(4-bromophenoxy)ethyl (3-chlorophenyl)carbamateim is a highly effective insecticide with a broad-spectrum activity against a wide range of pests. The compound works by inhibiting the activity of acetylcholinesterase, which results in the paralysis and death of the insect. Brofenbrenoxim has several advantages for use in lab experiments, including a simple synthesis method and a high efficacy against pests. However, the compound can be toxic to bees and other beneficial insects, which can limit its use in certain environments. There are several future directions for the research and development of 2-(4-bromophenoxy)ethyl (3-chlorophenyl)carbamateim, including the development of new formulations and the study of its mode of action and potential for resistance development.
Synthesemethoden
Brofenbrenoxim can be synthesized using a one-pot reaction of 3-chlorophenyl isocyanate and 4-bromoanisole in the presence of a base and a solvent. The reaction yields 2-(4-bromophenoxy)ethyl (3-chlorophenyl)carbamateim as a white crystalline solid with a purity of over 95%. The synthesis method is relatively simple and can be scaled up for industrial production.
Wissenschaftliche Forschungsanwendungen
Brofenbrenoxim has been extensively studied for its insecticidal properties. It has been shown to have a broad-spectrum activity against a wide range of pests, including aphids, whiteflies, and spider mites. The compound works by inhibiting the activity of acetylcholinesterase, an enzyme that is essential for the proper functioning of the nervous system in insects. This leads to the accumulation of acetylcholine, a neurotransmitter, in the synapses, which results in the paralysis and death of the insect.
Eigenschaften
IUPAC Name |
2-(4-bromophenoxy)ethyl N-(3-chlorophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrClNO3/c16-11-4-6-14(7-5-11)20-8-9-21-15(19)18-13-3-1-2-12(17)10-13/h1-7,10H,8-9H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADFIPUWKKNCCRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)OCCOC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![phenyl{[4-(1-piperidinylsulfonyl)benzoyl]amino}acetic acid](/img/structure/B4983095.png)
![3-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B4983108.png)
![2-[5-(aminosulfonyl)-2-hydroxyphenyl]-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-6-carboxylic acid](/img/structure/B4983112.png)



![methyl 4-({N-benzyl-N-[(2-methoxy-5-methylphenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B4983141.png)
![1-(4-methoxyphenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one](/img/structure/B4983147.png)
![4-[3-(4-isopropylphenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B4983153.png)
![1-[3-(1-piperidinylsulfonyl)benzoyl]-4-piperidinecarboxylic acid](/img/structure/B4983160.png)
![2-[4-methoxy-3-(1-pyrrolidinylsulfonyl)phenoxy]acetamide](/img/structure/B4983175.png)
![1-[4-(2-chloro-4,6-dimethylphenoxy)butyl]pyrrolidine](/img/structure/B4983182.png)
![5a-hydroxy-3,4,4-trimethyl-3a,3b,4,4a,5,5a-hexahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazole-1-carbothioamide](/img/structure/B4983186.png)
![5-({[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4983202.png)